Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
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Overview
Description
Benzyl 3-methyl-2,8-diazaspiro[45]decane-2-carboxylate hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to promote the formation of the desired product. After the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride
- tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Uniqueness
Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of a benzyl group and a spirocyclic framework.
Properties
Molecular Formula |
C17H25ClN2O2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-14-11-17(7-9-18-10-8-17)13-19(14)16(20)21-12-15-5-3-2-4-6-15;/h2-6,14,18H,7-13H2,1H3;1H |
InChI Key |
HMEIQLZAYIFISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCNCC2)CN1C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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